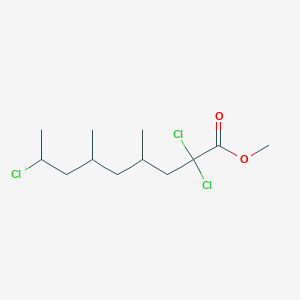
Methyl 2,2,8-trichloro-4,6-dimethylnonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,8-trichloro-4,6-dimethylnonanoate is an organic compound with the molecular formula C12H21Cl3O2 It is characterized by the presence of three chlorine atoms, two methyl groups, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,8-trichloro-4,6-dimethylnonanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Materials: 2,2,8-trichloro-4,6-dimethylnonanoic acid and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,8-trichloro-4,6-dimethylnonanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: 2,2,8-trichloro-4,6-dimethylnonanoic acid.
Reduction: 2,2,8-trichloro-4,6-dimethylnonanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,2,8-trichloro-4,6-dimethylnonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,2,8-trichloro-4,6-dimethylnonanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or other proteins. The chlorine atoms can also participate in halogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2,8-trichloro-4,6-dimethyloctanoate: Similar structure but with one less carbon atom.
Methyl 2,2,8-trichloro-4,6-dimethyldecanoate: Similar structure but with one more carbon atom.
Methyl 2,2,8-dichloro-4,6-dimethylnonanoate: Similar structure but with one less chlorine atom.
Uniqueness
Methyl 2,2,8-trichloro-4,6-dimethylnonanoate is unique due to the specific positioning of its chlorine atoms and methyl groups, which confer distinct chemical and biological properties. Its ester functional group also allows for versatile chemical modifications, making it valuable in various applications.
Properties
CAS No. |
63616-40-0 |
|---|---|
Molecular Formula |
C12H21Cl3O2 |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
methyl 2,2,8-trichloro-4,6-dimethylnonanoate |
InChI |
InChI=1S/C12H21Cl3O2/c1-8(6-10(3)13)5-9(2)7-12(14,15)11(16)17-4/h8-10H,5-7H2,1-4H3 |
InChI Key |
IHGLJYICUMSMAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)CC(C(=O)OC)(Cl)Cl)CC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















